

Application Notes and Protocols for In Vivo Administration of MK-8722

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Compound of Interest

Compound Name: MK8722

Cat. No.: B609113

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Introduction

MK-8722 is a potent, systemic, and direct pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] Activation of AMPK can influence a variety of metabolic pathways, making MK-8722 a valuable tool for research in areas such as diabetes, metabolic syndrome, and oncology.[1][5][6][7][8] These application notes provide detailed protocols for the preparation and in vivo administration of MK-8722 to ensure consistent and reliable experimental outcomes.

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for MK-8722.

Parameter	Value	Source
Molecular Weight	449.89 g/mol	[3][9]
Solubility in DMSO	30 mg/mL to 90 mg/mL	[3][5]
Solubility in Ethanol	Slightly soluble	[5]
Insoluble in	Water	[3]
EC50 for AMPK activation	~1 to 60 nM	[1][4]
Recommended in vivo dose (mice)	10 - 30 mg/kg	[1][5][10]
Vehicle for in vivo administration	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1][10]
Storage (Powder)	-20°C for up to 3 years	[4]
Storage (in solvent)	-80°C for up to 1 year	[4]

Experimental Protocols

Protocol 1: Preparation of MK-8722 Formulation for In Vivo Administration in Mice

This protocol details the preparation of a 3 mg/mL solution of MK-8722 suitable for intraperitoneal injection in mice.

Materials:

- MK-8722 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

- Sterile conical tubes (15 mL or 50 mL)
- Sterile syringes and needles
- Vortex mixer
- Ultrasonic bath (optional)
- 0.22 μ m sterile filter

Procedure:

- Prepare the Vehicle Solution:
 - In a sterile conical tube, combine the following sterile components in the specified volumetric ratios:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
 - For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
 - Vortex the mixture thoroughly to ensure a homogenous solution.
 - Sterilize the vehicle by passing it through a 0.22 μ m filter.
- Dissolve MK-8722:
 - Weigh the required amount of MK-8722 powder to achieve a final concentration of 3 mg/mL. For example, to prepare 10 mL of the final formulation, weigh 30 mg of MK-8722.
 - Add the weighed MK-8722 powder to the prepared vehicle solution.

- Vortex the mixture vigorously for several minutes.
- If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1]
- Visually inspect the solution to ensure it is clear and free of precipitation.
- Final Preparation and Storage:
 - It is highly recommended to prepare the working solution fresh on the day of use.[1]
 - If a stock solution is prepared, it should be stored at -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]

Protocol 2: In Vivo Administration to Mice

This protocol describes the administration of the prepared MK-8722 formulation to mice via intraperitoneal injection.

Materials:

- Prepared MK-8722 formulation (3 mg/mL)
- Mice (e.g., C57BL/6)
- Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
- Animal scale

Procedure:

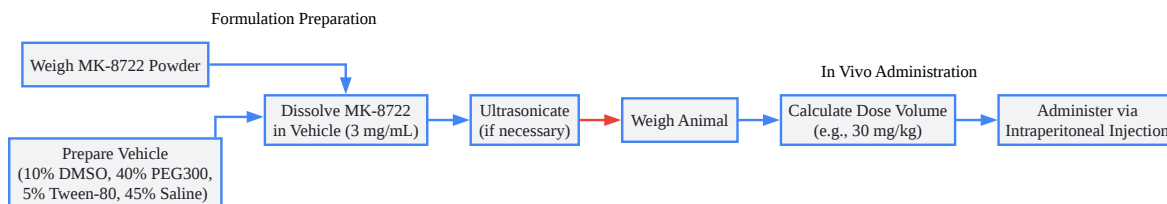
- Animal Handling and Dosing Calculation:
 - Weigh each mouse accurately before administration.
 - Calculate the required volume of the MK-8722 solution for each mouse based on the desired dose (e.g., 30 mg/kg) and the concentration of the solution (3 mg/mL).
 - The formula for calculating the injection volume is:

- $\text{Volume } (\mu\text{L}) = (\text{Body Weight (g)} / 1000) * (\text{Dose (mg/kg)} / \text{Concentration (mg/mL)}) * 1000$
- For a 30 mg/kg dose and a 3 mg/mL solution: $\text{Volume } (\mu\text{L}) = \text{Body Weight (g)} * 10 \mu\text{L/g}$.
[10]
- Administration:
 - Gently restrain the mouse.
 - Administer the calculated volume of the MK-8722 formulation via intraperitoneal (IP) injection.
 - For oral administration, a standard vehicle of 0.25% methylcellulose, 5% Tween-80, and 0.02% SDS has been used, with a dosing volume of 10 mL/kg body weight.[2]
- Post-Administration Monitoring:
 - Monitor the animals for any adverse reactions after administration.
 - The effects of MK-8722 on metabolic parameters can be assessed by comparing to a vehicle-treated control group.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing and administering MK-8722 for in vivo studies.

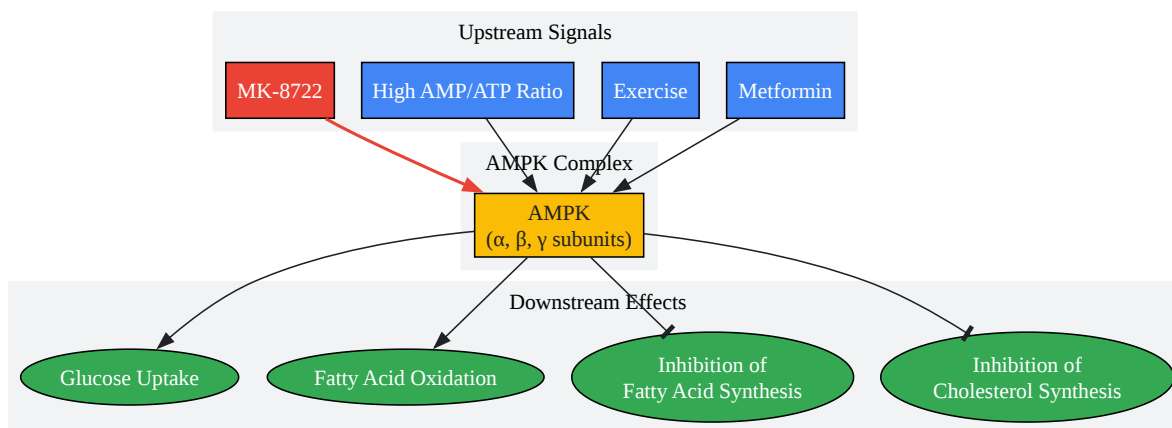


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Caption: Workflow for MK-8722 in vivo preparation and administration.

Signaling Pathway

MK-8722 is a direct allosteric activator of all 12 mammalian AMPK complexes.[1][3] The diagram below depicts a simplified representation of the AMPK signaling pathway.



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Caption: Simplified AMPK signaling pathway activated by MK-8722.

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